molecular formula C17H24N4O2 B11392367 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11392367
M. Wt: 316.4 g/mol
InChI Key: VVHNKSRNQWLEDP-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring:

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) and catalysts such as iron(III) chloride (FeCl3).

Major Products

    Oxidation: Formation of 2-(3,4-dimethylphenyl)-5-(carboxylic acid)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide
  • 2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(4-methylpentyl)-2H-1,2,3-triazole-4-carboxamide

Uniqueness

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-N-(3-methylbutyl)triazole-4-carboxamide

InChI

InChI=1S/C17H24N4O2/c1-11(2)7-8-18-17(23)16-15(10-22)19-21(20-16)14-6-5-12(3)13(4)9-14/h5-6,9,11,22H,7-8,10H2,1-4H3,(H,18,23)

InChI Key

VVHNKSRNQWLEDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCCC(C)C)CO)C

Origin of Product

United States

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